molecular formula C7H9N3O B2439105 5-Amino-6-methylpyridine-2-carboxamide CAS No. 1314934-31-0

5-Amino-6-methylpyridine-2-carboxamide

Cat. No.: B2439105
CAS No.: 1314934-31-0
M. Wt: 151.169
InChI Key: LPDJXUUDOSPDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-methylpyridine-2-carboxamide: is a chemical compound with the molecular formula C7H9N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylpyridine-2-carboxamide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Amino-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .

Biological Activity

5-Amino-6-methylpyridine-2-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a carboxamide group attached to a pyridine ring. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor.

The compound primarily exerts its biological effects through selective binding to specific enzymes and receptors. The amino group plays a crucial role in these interactions, influencing various cellular processes. Notably, it has been shown to inhibit urease activity, which is critical for the metabolism of urea in many organisms.

Enzyme Inhibition

One of the prominent biological activities of this compound is its ability to inhibit urease. Urease inhibitors are valuable in treating conditions like kidney stones and urinary tract infections. Research indicates that derivatives of this compound exhibit significant urease inhibitory activity, with IC50 values in the micromolar range:

CompoundIC50 (µM)Notes
This compound18.93 ± 0.004Moderate inhibition
Rx-6 (derivative)1.07 ± 0.043Strongest inhibition observed
Rx-7 (derivative)2.18 ± 0.058Second most potent

These findings suggest that modifications to the pyridine ring can enhance inhibitory potency against urease .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies indicate that certain derivatives demonstrate strong activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives synthesized from this compound have shown promising results against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has highlighted the potential of this compound as a precursor for anticancer agents. Derivatives have been evaluated for their ability to inhibit cancer cell growth in vitro, particularly against glioblastoma cells. The structural features of these compounds allow for the development of selective inhibitors targeting specific cancer pathways .

Case Studies

  • Urease Inhibition Study : A study conducted by MDPI evaluated various pyridine carboxamide derivatives for urease inhibition. Among them, Rx-6 was identified as the most potent inhibitor with an IC50 value significantly lower than that of standard drugs used in clinical settings .
  • Antimicrobial Evaluation : A series of derivatives were synthesized and tested against common bacterial pathogens. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential use in treating bacterial infections .
  • Anticancer Activity : In vivo studies on L1210 leukemia-bearing mice demonstrated that specific derivatives derived from this compound significantly prolonged survival times compared to controls, indicating their potential as anticancer agents .

Properties

IUPAC Name

5-amino-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,8H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDJXUUDOSPDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314934-31-0
Record name 5-amino-6-methylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.